1-Bromo-1-nitroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-nitroethene is an organic compound with the molecular formula C2H2BrNO2 It is a nitroalkene, characterized by the presence of both a bromine atom and a nitro group attached to an ethene backbone
Preparation Methods
1-Bromo-1-nitroethene can be synthesized through several methods. One common approach involves the dehydration of 1-bromo-1-nitro-2-ethanol in the presence of phosphorus pentoxide . Another method includes the reaction of nitroethene with bromine under controlled conditions . These synthetic routes are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Chemical Reactions Analysis
1-Bromo-1-nitroethene undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: This compound is known to undergo [3+2] cycloaddition reactions with nitrones, leading to the formation of isoxazolidines.
Polymerization: It can also undergo polymerization reactions, particularly in the presence of strong bases, leading to the formation of high molecular weight polymers.
Common reagents used in these reactions include nitrones, strong bases, and various nucleophiles. The major products formed from these reactions are typically substituted nitroalkenes, isoxazolidines, and polymers.
Scientific Research Applications
1-Bromo-1-nitroethene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-nitroethene in chemical reactions typically involves the activation of the nitro group, which increases the electrophilicity of the molecule. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The bromine atom also plays a crucial role in these reactions by acting as a leaving group.
Comparison with Similar Compounds
1-Bromo-1-nitroethene can be compared with other similar compounds such as:
1-Chloro-1-nitroethene: Similar in structure but with a chlorine atom instead of bromine.
1-Fluoro-1-nitroethene: Contains a fluorine atom, which significantly alters its reactivity due to the strong electron-withdrawing effect of fluorine.
1-Iodo-1-nitroethene: The presence of iodine makes it more reactive in substitution reactions compared to its bromo counterpart.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
CAS No. |
59440-96-9 |
---|---|
Molecular Formula |
C2H2BrNO2 |
Molecular Weight |
151.95 g/mol |
IUPAC Name |
1-bromo-1-nitroethene |
InChI |
InChI=1S/C2H2BrNO2/c1-2(3)4(5)6/h1H2 |
InChI Key |
XNQLCBFHVABMGE-UHFFFAOYSA-N |
Canonical SMILES |
C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.